![molecular formula C25H19FN4O3S B2565422 N-(3-fluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide CAS No. 536706-69-1](/img/structure/B2565422.png)
N-(3-fluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C25H19FN4O3S and its molecular weight is 474.51. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Spectroscopic Analysis
The compound has been studied for its molecular structure and vibrational assignments using density functional methods. For instance, Mary et al. (2020) investigated a similar compound, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluoro- phenyl)acetamide, analyzing its equilibrium geometry, natural bond orbital calculations, and vibrational modes supported by normal coordinate analysis, force constants, and potential energy distributions (Mary et al., 2020).
Anticancer Applications
A derivative of the compound, N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, has shown remarkable anticancer effects. Wang et al. (2015) replaced the acetamide group with alkylurea in this compound, synthesizing derivatives that demonstrated potent antiproliferative activities against human cancer cell lines, suggesting potential as anticancer agents (Wang et al., 2015).
Radioligand Imaging
Compounds within this chemical family have been utilized in radioligand imaging. Dollé et al. (2008) synthesized a derivative, DPA-714, designed with a fluorine atom, allowing labelling with fluorine-18 for in vivo imaging using positron emission tomography. This illustrates the compound's application in diagnostic imaging (Dollé et al., 2008).
Antimicrobial Activity
Some derivatives of this compound have shown promising antibacterial and antifungal activities. Debnath and Ganguly (2015) synthesized 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives and evaluated their effectiveness against various pathogenic microorganisms (Debnath & Ganguly, 2015).
Antioxidant, Analgesic, and Anti-inflammatory Applications
A series of derivatives were prepared and evaluated for their antioxidant, analgesic, and anti-inflammatory activities, as demonstrated by Bhat et al. (2020). They found that some compounds, such as those with 3-methoxyphenyl substitutions, showed potent antioxidant activity (Bhat et al., 2020).
Toxicity Assessment and Tumor Inhibition
The computational and pharmacological potential of novel derivatives, including those with oxadiazole and pyrazole groups, was investigated for toxicity assessment, tumor inhibition, and anti-inflammatory actions by Faheem (2018) (Faheem, 2018).
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O3S/c1-33-18-9-5-8-17(13-18)30-24(32)23-22(19-10-2-3-11-20(19)28-23)29-25(30)34-14-21(31)27-16-7-4-6-15(26)12-16/h2-13,28H,14H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPZESYOPGMPHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

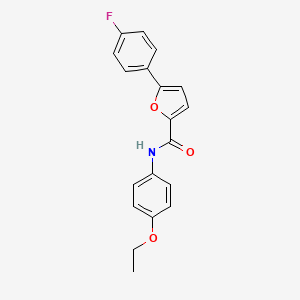
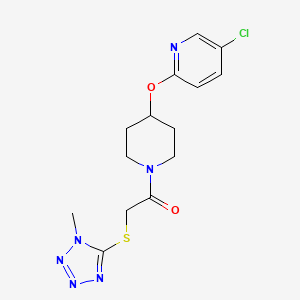
![1-[(tert-butoxy)carbonyl]-3,5-dimethylpiperidine-2-carboxylic acid, Mixture of diastereomers](/img/structure/B2565344.png)
![4-{3-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}benzonitrile](/img/structure/B2565345.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide](/img/structure/B2565347.png)
![2-Benzylsulfanyl-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2565348.png)
![1-[(1-Ethyl-3-methylpyrazol-4-yl)methyl]pyrazole-4-ylamine](/img/structure/B2565349.png)
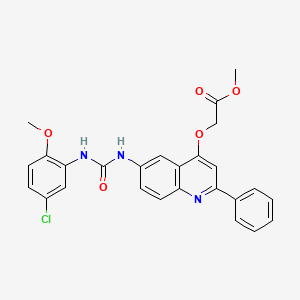
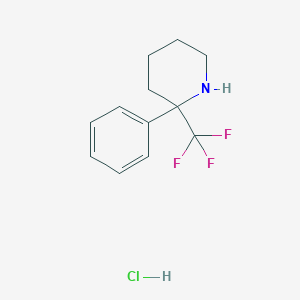
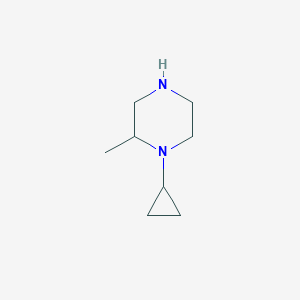

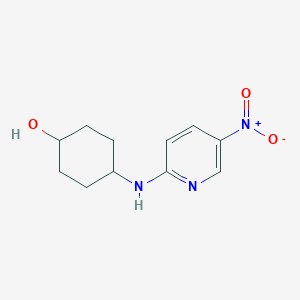
![1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-N-methylazetidin-3-amine](/img/structure/B2565361.png)